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molecular formula C13H19NO B8699569 4-(4-Methoxy-2-methylphenyl)piperidine

4-(4-Methoxy-2-methylphenyl)piperidine

Cat. No. B8699569
M. Wt: 205.30 g/mol
InChI Key: SCQNWDBELJSXBE-UHFFFAOYSA-N
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Patent
US09221796B2

Procedure details

To a solution of 4-(3-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (300 mg, 1.4 mmol) in MeOH (10 mL) was added Pd/C (154 mg). Hydrogen gas was introduced under balloon pressure and the reaction mixture was stirred vigorously for 12 h. The reaction mixture was filtered through a glass fiber filter cartridge, and the filter pad was washed with ethyl acetate. The combined organic layers were evaporated under reduced pressure to give 4-(4-methoxy-2-methylphenyl)piperidine (500 mg, 87% yield). LC/MS (Method P) RT=0.60 min. (M+H)+=210.1.
Name
4-(3-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
154 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([C:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[H][H].[CH3:18]O>[Pd]>[CH3:9][O:8][C:7]1[CH:6]=[CH:5][C:4]([CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[C:3]([CH3:18])[CH:2]=1

Inputs

Step One
Name
4-(3-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Quantity
300 mg
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C=1CCNCC1
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
154 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred vigorously for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a glass fiber
FILTRATION
Type
FILTRATION
Details
filter cartridge
WASH
Type
WASH
Details
the filter pad was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic layers were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)C1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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